N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWPVXIVZUYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been known to exhibit antibacterial and anti-inflammatory activities, suggesting that they may target bacterial cells or inflammation-related proteins in the human body.
Mode of Action
They are often used in conjunction with cell-penetrating peptides, which suggests that they may penetrate bacterial cells and interfere with essential cellular processes.
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death.
Biological Activity
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, contributing to its biological activity.
- An isoxazole ring, known for its role in various pharmacophores.
- A pyridine group, which enhances solubility and bioavailability.
Research indicates that this compound may interact with specific biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its mechanism likely involves modulation of receptor activity, influencing downstream signaling cascades.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (monocytic leukemia) | 12.6 | Cell cycle arrest at G0-G1 phase |
These findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle modulation .
Neuropharmacological Effects
The compound's interactions with neurotransmitter systems have also been explored. It appears to exhibit selective activity towards certain receptors, which could be beneficial in treating neurological disorders. For instance, it has shown potential as a modulator of metabotropic glutamate receptors (mGluR), which are implicated in various CNS disorders .
Case Studies
-
Study on MCF-7 Cells :
In vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays revealed that the compound induces apoptosis through increased expression of pro-apoptotic factors . -
Neurotransmitter Modulation :
A study investigating the compound's effects on dopamine receptors found that it acts as a partial agonist at D2 receptors, influencing cAMP accumulation and β-arrestin recruitment. This suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease .
Scientific Research Applications
The biological activity of N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is characterized by its interactions with several biological systems, leading to various therapeutic effects. Key areas of activity include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of isoxazole have shown promising results in inhibiting tumor growth in vitro.
- Anti-inflammatory Properties : The benzo[d]thiazole moiety is known for its anti-inflammatory effects, which may contribute to the compound's overall therapeutic profile.
- Antimicrobial Effects : The pyridine derivative may enhance the compound's activity against bacterial infections, making it a candidate for antimicrobial therapy.
Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against multiple human tumor cell lines. The results indicated significant cytotoxicity with IC50 values in the micromolar range, particularly against ovarian cancer cell lines (OVXF 899) with an IC50 of 2.76 µM. This suggests potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that similar thiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating inflammatory diseases.
Chemical Reactions Analysis
Key Structural Features and Functional Groups
The compound contains three core elements:
-
Benzo[d]thiazole moiety : A sulfur-nitrogen heterocycle known for stability and bioactivity.
-
Isoxazole ring : A five-membered ring with oxygen and nitrogen atoms, often synthesized via 1,3-dipolar cycloaddition.
-
Carboxamide group : A functional group prone to hydrolysis under acidic/basic conditions, formed through amidation reactions.
1.2.1 Isoxazole Ring Formation
The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Key methods include:
-
Nitrile oxide-alkyne cycloaddition :
-
One-pot cascade reactions :
-
Metal-free cycloaddition :
1.2.2 Formation of the Carboxamide Group
The carboxamide moiety is typically formed via:
-
Ugi four-component reaction :
-
Coupling reactions :
1.2.3 Assembly of the Benzo[d]thiazole Moiety
The benzo[d]thiazole fragment is synthesized via:
-
Conventional thiazole formation :
-
Reagents : Thiophenols, 2-aminobenzenethiols, carbonyl compounds.
-
Conditions : Acidic or basic conditions.
-
Yield : Moderate (50–70%).
-
1.3.1 Isoxazole Ring Formation Mechanism
The 1,3-dipolar cycloaddition proceeds via a concerted mechanism , where electron-deficient nitrile oxides react with electron-rich alkynes to form the five-membered ring .
1.3.2 Amidation Reactions
The carboxamide group forms through a stepwise nucleophilic acyl substitution :
-
Activation of the carboxylic acid (e.g., via mixed anhydride or isocyanate).
Stability and Degradation Pathways
The compound undergoes hydrolysis under extreme pH conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₃O⁺, heat | Corresponding carboxylic acid + amine |
| Basic hydrolysis | OH⁻, heat | Same as above |
Research Findings and Optimization
Mechanistic Insights
The isoxazole ring’s stability arises from aromaticity , while the carboxamide’s reactivity is governed by electrophilicity at the carbonyl carbon . Studies show that substituents on the benzo[d]thiazole (e.g., isopropyl group) enhance lipophilicity, potentially improving bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide?
- Answer : The compound can be synthesized via a multi-step approach involving:
Amide bond formation : Use of coupling reagents (e.g., EDC/HOBt) to link the isoxazole-3-carboxylic acid moiety to the pyridin-3-ylmethylamine intermediate. This step is critical for regioselectivity .
Thiazole ring construction : Cyclization of substituted thiourea intermediates with α-haloketones under basic conditions (e.g., KOH/ethanol) to form the benzo[d]thiazol-2-yl core .
Substituent optimization : Introduce the 4-isopropyl group via alkylation or Friedel-Crafts alkylation, ensuring steric effects are minimized through solvent selection (e.g., DMF or THF) .
- Key validation : Confirm intermediate purity via TLC and final compound structure via H/C NMR and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : A combination of:
- Nuclear Magnetic Resonance (NMR) : H NMR to resolve methyl/isopropyl protons and C NMR to confirm carbonyl (C=O) and aromatic carbons. Overlapping signals (e.g., pyridine vs. thiazole protons) require 2D NMR (COSY, HSQC) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, C-N stretch at ~1250 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns, particularly for halogenated derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Fluorescence-based kinase or protease assays (e.g., EGFR, VEGFR) given the compound’s heterocyclic pharmacophore .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility/stability : HPLC-UV monitoring of degradation in PBS or simulated gastric fluid .
Advanced Research Questions
Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
- Answer :
- Systematic substitution : Compare para vs. meta substituents on the benzothiazole ring. For example, 4-chloro derivatives (e.g., compound 4g in ) show higher activity than 2,6-difluoro analogs due to enhanced hydrophobic interactions.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and validate with experimental IC values. Adjust force fields to account for isopropyl steric hindrance .
- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. What strategies mitigate low yields during N-alkylation of the pyridine moiety?
- Answer :
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyridine nitrogen .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-alkylation .
Q. How can molecular docking elucidate the compound’s binding mode to a target protein?
- Answer :
- Protein preparation : Retrieve the target structure from PDB (e.g., EGFR, PDB ID: 1M17) and remove water/ions. Protonate residues using tools like PROPKA .
- Ligand preparation : Generate 3D conformers of the compound with OpenBabel, ensuring correct tautomerization of the isoxazole ring .
- Docking protocol : Use Gold or Glide with flexible side chains in the binding pocket. Validate with RMSD <2.0 Å against co-crystallized ligands .
Q. What experimental designs validate selective inhibition of a target kinase?
- Answer :
- Kinase panel screening : Test against a broad panel (e.g., 50+ kinases) at 1 µM concentration. Use Z’-factor >0.5 to ensure assay robustness .
- Cellular target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
- Resistance mutations : Engineer kinase mutants (e.g., T790M in EGFR) to assess selectivity via IC shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
